3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one
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Overview
Description
The compound 3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one is a complex organic molecule that features a benzothiazole core linked to a triazole ring
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer effects .
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may interfere with the synthesis of essential biomolecules in target organisms, leading to their death .
Pharmacokinetics
The compound’s solubility in hot water and organic solvents suggests that it may have good bioavailability.
Result of Action
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may cause cell death in target organisms by interfering with essential biochemical processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability . For instance, the compound can decompose at high temperatures, releasing ammonia and nitrogen gases . Therefore, it should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents and combustible materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one typically involves multi-step organic reactionsThe final step often involves the attachment of the phenylethyl and sulfanyl groups under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenylethyl group can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups to the phenylethyl moiety .
Scientific Research Applications
3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole cores but different substituents.
Triazole derivatives: Compounds featuring the triazole ring with various functional groups.
Phenylethyl derivatives: Molecules containing the phenylethyl group attached to different cores
Uniqueness
The uniqueness of 3-{[4-(2-phenylethyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one lies in its combination of structural features, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[[4-(2-phenylethyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS2/c23-18-22(14-8-4-5-9-15(14)25-18)12-16-19-20-17(24)21(16)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIRENVLHXJZKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=NNC2=S)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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